2-tert-Butoxy-5-(methylsulfanyl)thiophene
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Overview
Description
2-tert-Butoxy-5-(methylsulfanyl)thiophene is a thiophene derivative with the molecular formula C10H16OS2. Thiophene derivatives are known for their aromatic properties and are widely used in various fields such as organic electronics, pharmaceuticals, and agrochemicals .
Preparation Methods
The synthesis of 2-tert-Butoxy-5-(methylsulfanyl)thiophene can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-5-(methylsulfanyl)thiophene with tert-butyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial production methods for thiophene derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
2-tert-Butoxy-5-(methylsulfanyl)thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted thiophenes.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction .
Scientific Research Applications
2-tert-Butoxy-5-(methylsulfanyl)thiophene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-tert-Butoxy-5-(methylsulfanyl)thiophene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may modulate oxidative stress and inflammatory responses .
Comparison with Similar Compounds
2-tert-Butoxy-5-(methylsulfanyl)thiophene can be compared with other thiophene derivatives such as:
2-Methylsulfanyl-5-tert-butoxy-thiophene: Similar in structure but with different substituents, leading to variations in chemical reactivity and applications.
2,5-Dimethylthiophene: Lacks the tert-butoxy group, resulting in different physical and chemical properties.
2-Bromo-5-(methylsulfanyl)thiophene: Used as a precursor in the synthesis of this compound.
Properties
CAS No. |
91005-16-2 |
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Molecular Formula |
C9H14OS2 |
Molecular Weight |
202.3 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]-5-methylsulfanylthiophene |
InChI |
InChI=1S/C9H14OS2/c1-9(2,3)10-7-5-6-8(11-4)12-7/h5-6H,1-4H3 |
InChI Key |
UAIVWRHWFCMNNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=C(S1)SC |
Origin of Product |
United States |
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